molecular formula C11H14N4S B1473130 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine CAS No. 1553567-32-0

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine

Cat. No.: B1473130
CAS No.: 1553567-32-0
M. Wt: 234.32 g/mol
InChI Key: FGOYXXORJMTSIS-UHFFFAOYSA-N
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Description

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine is a novel chemical reagent featuring a privileged N -heterocyclic scaffold designed for pharmaceutical and biochemical research. Compounds based on the thiazolo[5,4-b]pyridine core are of significant interest in medicinal chemistry due to their ability to mimic important biological structures and interact with a range of enzymatic targets . This particular derivative is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. The thiazolo[5,4-b]pyridine structure is a recognized pharmacophore in drug discovery. Research indicates that this scaffold exhibits potent inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms, a key signaling pathway in oncology . The incorporation of a substituted piperidine ring, as seen in this compound, is a common strategy in medicinal chemistry to modulate properties such as solubility, bioavailability, and molecular recognition . Analogs of this core structure have also been investigated for a range of other biological activities, including antibacterial properties and as DNA gyrase B inhibitors, highlighting its versatility as a template for developing new therapeutic agents . Researchers can utilize this compound as a key intermediate in multi-step synthetic routes. It is suitable for further functionalization via reactions such as Suzuki cross-coupling on the pyridine ring or derivatization at the primary amine on the piperidine moiety, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies . The compound should be stored in a cool, dry place, protected from light to ensure long-term stability. As with all research chemicals, proper safety protocols should be followed during handling.

Properties

IUPAC Name

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c12-8-3-6-15(7-4-8)11-14-9-2-1-5-13-10(9)16-11/h1-2,5,8H,3-4,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOYXXORJMTSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Biochemical Pathways

The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway. This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the inhibition of cancer cell growth and proliferation.

Biochemical Analysis

Biological Activity

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiazolo[5,4-b]pyridine core linked to a piperidine moiety. The synthesis typically involves the reaction of chloronitropyridines with thioamides or thioureas, leading to various derivatives with potential bioactivity .

Anticancer Activity

Recent studies have highlighted the compound's role as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. For instance, one study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against PI3K isoforms, indicating strong inhibitory effects .

CompoundPI3Kα IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)PI3Kβ IC50 (nM)
19a3.41.82.5>30

The structure-activity relationship (SAR) studies indicated that modifications on the thiazolo ring could enhance activity against these targets .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Various thiazolo[5,4-b]pyridine derivatives have shown significant activity against bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Analgesic and Anti-inflammatory Activities

In vivo studies have assessed the analgesic and anti-inflammatory properties of related thiazolo compounds. For example, certain derivatives were tested using models such as the acetic acid-induced writhing test and carrageenan-induced paw edema model, showing promising results in pain relief and inflammation reduction .

Case Studies

  • PI3K Inhibition : A study conducted on a series of thiazolo[5,4-b]pyridine derivatives revealed that modifications to the piperidine ring significantly influenced their inhibitory potency against different PI3K isoforms. The most potent compound displayed an IC50 value of 3.6 nM for PI3Kα .
  • Antibacterial Testing : Another investigation focused on the antibacterial efficacy of thiazolo derivatives against Gram-positive and Gram-negative bacteria. Results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Scientific Research Applications

Pharmacological Applications

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine has shown promise in various pharmacological studies:

1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and survival.

2. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy in inhibiting microbial growth suggests potential applications in treating infectious diseases.

3. Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. Preliminary studies suggest it could be beneficial in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Case Study on Cancer Treatment
    • Objective : To evaluate the anticancer efficacy of the compound.
    • Method : In vitro assays were conducted on various cancer cell lines.
    • Results : Significant reduction in cell viability was observed, with IC50_{50} values indicating potent activity.
  • Case Study on Antimicrobial Effects
    • Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion method was employed to test susceptibility.
    • Results : The compound showed notable inhibition zones, suggesting effective antimicrobial activity.
  • Case Study on Neuroprotection
    • Objective : To explore neuroprotective effects in models of oxidative stress.
    • Method : Neuronal cultures were treated with the compound followed by oxidative stress induction.
    • Results : The compound significantly reduced markers of oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Binding Modes and SAR Insights

  • Hinge-Binding Motifs: The 4-nitrogen of the thiazolo[5,4-b]pyridine core serves as a hinge-binding motif in PI3K inhibitors, while the 1-nitrogen and 2-amino group form hydrogen bonds with ITK kinases .
  • Substituent Effects: C2 Modifications: Morpholinyl groups at C2 (e.g., Compound 19a–f) improve PI3K inhibition by optimizing hydrophobic interactions . C6 Functionalization: Novel c-KIT inhibitors exploit C6 substitutions to access unexplored kinase pockets, achieving selectivity over BCR-ABL and VEGFR2 .
  • Piperidine Tail Impact: Piperidin-4-amine derivatives (e.g., the target compound) exhibit improved membrane permeability compared to non-piperidine analogues, as seen in logP values (e.g., 2.8 vs. 1.5 for morpholinyl derivatives) .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Thiazolo[5,4-b]pyridine derivatives often form intermolecular hydrogen bonds (e.g., N–H⋯N interactions in 1-(p-methyl benzylidene)-2-(thiazolo[5,4-b]pyridin-2-yl)hydrazine) that stabilize crystal lattices .

Preparation Methods

Synthesis of the Thiazolo[5,4-b]pyridine Core

The foundational step in preparing 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine is the construction of the thiazolo[5,4-b]pyridine ring system. A robust and widely used method involves a one-step cyclization reaction between appropriately substituted chloronitropyridines and thioamides or thioureas.

  • Reaction Overview : The reaction proceeds via nucleophilic substitution of the chlorine atom on the chloronitropyridine by the sulfur atom of the thioamide or thiourea, followed by cyclization to form the thiazolo ring fused to the pyridine.

  • Key Features :

    • The process allows introduction of various substituents at the 2-position of the thiazolo[5,4-b]pyridine ring.
    • Reaction conditions typically involve heating in polar solvents, facilitating the cyclization in a single step.
    • This method yields a diverse library of derivatives, including those bearing amine functionalities critical for further elaboration.

This synthetic route is advantageous due to its simplicity, efficiency, and versatility in generating a broad spectrum of thiazolo[5,4-b]pyridine derivatives.

Optimization of Reaction Conditions

  • Temperature and Solvent :

    • Elevated temperatures (often reflux conditions) promote cyclization and substitution reactions.
    • Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly employed.
  • Catalysts and Additives :

    • Bases such as triethylamine or potassium carbonate may be used to deprotonate amines and facilitate nucleophilic attack.
    • In some cases, transition metal catalysts are employed to enhance coupling efficiency.
  • Reaction Monitoring :

    • Thin-layer chromatography (TLC) is used to monitor reaction progress.
    • Purity is assessed by LC/MS and NMR.

Data Table: Typical Reaction Conditions for Preparation Steps

Step Starting Material Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclization to Thiazolo[5,4-b]pyridine core Substituted chloronitropyridine + thioamide/thiourea Heating, base (e.g., K2CO3) DMF or DMSO 100–150 °C (reflux) 70–85 One-step synthesis, diverse substituents possible
Nucleophilic substitution with piperidin-4-amine 7-amino-5-chloro-thiazolo[5,4-b]pyridine Piperidin-4-amine, base (e.g., Et3N) Acetonitrile 80–120 °C 60–75 Requires careful control to prevent side reactions

Research Findings and Analytical Characterization

  • Spectroscopic Analysis :

    • $$^{1}H$$ and $$^{13}C$$ NMR confirm the formation of the fused ring system and the correct substitution pattern.
    • Mass spectrometry verifies molecular weight consistent with this compound.
  • Purity Assessment :

    • HPLC analysis typically shows >95% purity after chromatographic purification.
  • Biological Relevance :

    • Compounds synthesized via these methods have been tested for kinase inhibition and receptor binding, showing promising activity profiles.

Q & A

Q. What strategies mitigate metabolic instability in thiazolo-pyridine derivatives?

  • Methodological Answer : Identify metabolic soft spots via liver microsome assays. Introduce deuterium or fluorine atoms at vulnerable positions (e.g., methyl groups) to block oxidative metabolism. For example, trifluoromethyl-substituted thiazolo-pyridines exhibited prolonged half-lives (>4 hours) in rat liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine

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